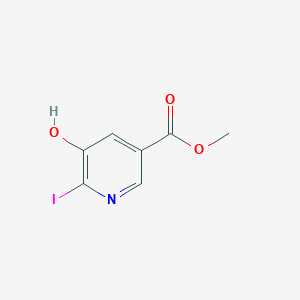
5-羟基-6-碘吡啶-3-羧酸甲酯
描述
Methyl 5-hydroxy-6-iodopyridine-3-carboxylate is an organic compound with the molecular formula C7H6INO3. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the 5th position, an iodine atom at the 6th position, and a methyl ester group at the 3rd position.
科学研究应用
Methyl 5-hydroxy-6-iodopyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-6-iodopyridine-3-carboxylate typically involves the iodination of a pyridine derivative followed by esterification. One common method starts with 5-hydroxy-3-pyridinecarboxylic acid, which undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The resulting 5-hydroxy-6-iodopyridine-3-carboxylic acid is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow reactions and the use of more efficient catalysts and solvents .
化学反应分析
Types of Reactions
Methyl 5-hydroxy-6-iodopyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile, products like 5-hydroxy-6-azidopyridine-3-carboxylate or 5-hydroxy-6-thiocyanatopyridine-3-carboxylate can be formed.
Oxidation Products: Oxidation of the hydroxyl group yields 5-oxo-6-iodopyridine-3-carboxylate.
Reduction Products: Reduction of the hydroxyl group results in 5-hydroxy-6-iodopyridine-3-carboxylate.
Hydrolysis Products: Hydrolysis of the ester group produces 5-hydroxy-6-iodopyridine-3-carboxylic acid.
作用机制
The exact mechanism of action of Methyl 5-hydroxy-6-iodopyridine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Methyl 5-hydroxy-3-pyridinecarboxylate: Lacks the iodine atom, making it less reactive in substitution reactions.
Methyl 6-iodo-3-pyridinecarboxylate: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
Methyl 5-hydroxy-6-chloropyridine-3-carboxylate: Chlorine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
Methyl 5-hydroxy-6-iodopyridine-3-carboxylate is unique due to the presence of both hydroxyl and iodine groups, which confer distinct reactivity and potential for diverse applications. The iodine atom enhances its utility in substitution reactions, while the hydroxyl group allows for hydrogen bonding, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
methyl 5-hydroxy-6-iodopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOKYRURRVVDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane](/img/structure/B2391272.png)
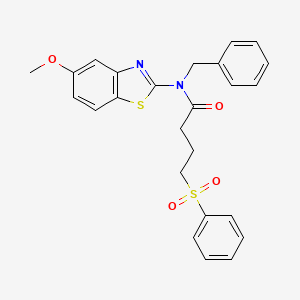
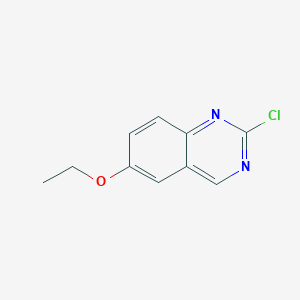
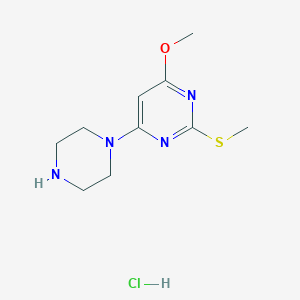
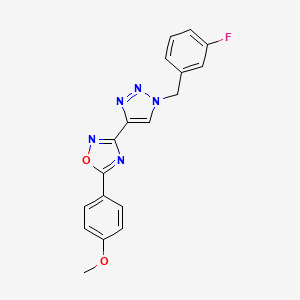
![3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2391279.png)
![8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391282.png)
![7,7-Difluorospiro[3.5]nonan-3-one](/img/structure/B2391283.png)
![3-(1-(2,3-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2391289.png)
![(2E)-3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]prop-2-en-1-one](/img/structure/B2391290.png)
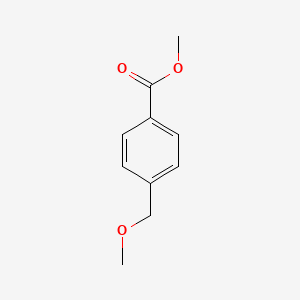
![2-[(5-bromothiophen-2-yl)formamido]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2391292.png)
![1-{3-[2-Hydroxy-3-(piperazin-1-yl)propoxy]-2,2-dimethylpropoxy}-3-(piperazin-1-yl)propan-2-ol](/img/structure/B2391293.png)
![(2E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]-2-cyano-N-(2-cyano-4,5-dimethoxyphenyl)prop-2-enethioamide](/img/structure/B2391295.png)
